Indeno[2,1-b]pyran, 2-ethyl-
Description
Significance of Indene (B144670) and Pyran Heterocyclic Systems in Organic Synthesis and Beyond
The indeno[2,1-b]pyran framework is a fusion of two significant parent structures: indene and pyran. Each of these brings its own unique set of properties and reactivity to the combined molecule.
The indene moiety, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a versatile building block in organic synthesis. researchgate.net Indene derivatives are found in a variety of natural products and are utilized in the synthesis of polymers, resins, and as ligands in organometallic chemistry. researchgate.netchemsrc.com The presence of the indene skeleton in a molecule can impart rigidity and specific steric and electronic characteristics, which can be crucial for biological activity or material properties. chemsrc.com
The pyran ring, a six-membered heterocycle containing one oxygen atom, is a fundamental component of numerous natural products, most notably the carbohydrates (in their cyclic hemiacetal form as pyranoses). Pyrans and their derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. smolecule.comoiccpress.com The oxygen atom in the pyran ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding interactions with biological targets. The synthesis of pyran-annulated heterocyclic compounds is an active area of research, driven by their potential pharmacological applications. tandfonline.com
The fusion of these two ring systems into the indeno[2,1-b]pyran scaffold results in a molecule with a unique combination of aromatic, aliphatic, and heterocyclic features, making it an intriguing target for both synthesis and application-oriented research.
Structural Characteristics and Nomenclature of Indeno[2,1-b]pyran Frameworks
The systematic naming "Indeno[2,1-b]pyran" describes a tetracyclic system where an indene ring system is fused to a pyran ring. The "[2,1-b]" notation specifies the fusion pattern: the 2,1-bond of the indene is fused to the 'b' face of the pyran. The numbering of the fused system follows established IUPAC rules, which can be complex.
Table 1: Examples of Indeno[2,1-b]pyran Derivatives and Related Compounds
| Compound Name | CAS Number | Molecular Formula |
| Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)- | 62224-86-6 | C23H18O |
| 3-ethyl-2,4-dimethylindeno[2,1-b]pyran | 62096-40-6 | C16H16O |
| Indeno[2,1-b]pyran, 2-(1-methylethyl)- | 622096-32-6 | C15H14O |
| Indeno[2,1-b]pyran, 4-butyl-2-phenyl- | 62239-56-9 | C22H20O |
This table is generated based on available data and is for illustrative purposes.
Overview of Prior Academic Research on Indeno[2,1-b]pyran Core Structures
Academic research on the indeno[2,1-b]pyran core has largely focused on the development of synthetic methodologies and the investigation of the biological and photophysical properties of its derivatives. A common and efficient route to this heterocyclic system involves multicomponent reactions. tandfonline.comresearchgate.net
One of the key synthetic strategies is the Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.nettandfonline.comresearchgate.net Typically, this involves the reaction of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), to form a Knoevenagel adduct. sigmaaldrich.comwikipedia.org This intermediate then undergoes a Michael addition with a cyclic 1,3-dione, like indan-1,3-dione, which after cyclization and dehydration, yields the indeno[2,1-b]pyran scaffold. researchgate.netresearchgate.net The use of catalysts, such as CuO nanoparticles, has been shown to improve the efficiency and environmental friendliness of these reactions. researchgate.nettandfonline.com
The resulting indeno[2,1-b]pyran derivatives have been explored for various applications. Studies have indicated that compounds belonging to this family may exhibit significant biological activities, including antimicrobial and anticancer properties. smolecule.com Furthermore, the fused aromatic system imparts interesting photophysical properties, and some indenopyran derivatives have been investigated for their fluorescence and potential use in materials science.
While a significant body of research exists for the broader class of indeno[2,1-b]pyrans, specific studies detailing the synthesis, properties, and applications of "Indeno[2,1-b]pyran, 2-ethyl-" are not prominent in the current scientific literature. Further research would be necessary to fully characterize this specific derivative and evaluate its potential.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62096-30-4 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-ethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C14H12O/c1-2-11-7-8-13-12-6-4-3-5-10(12)9-14(13)15-11/h3-9H,2H2,1H3 |
InChI Key |
APJOQNBLPVUSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C2C3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies for Indeno 2,1 B Pyran, 2 Ethyl and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for constructing the indeno[2,1-b]pyran scaffold typically involve sequential reactions, including condensation, cyclization, and functional group transformations.
Condensation Reactions for Indeno[2,1-b]pyran Formation
A cornerstone of indenopyran synthesis is the Knoevenagel condensation. smolecule.comnih.gov This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. In the context of indeno[2,1-b]pyran synthesis, this often entails the reaction of indane-1,3-dione with an appropriate aldehyde in the presence of a basic catalyst like piperidine (B6355638) in ethanol (B145695). nih.govencyclopedia.pub For the specific synthesis of 2-ethyl derivatives, a precursor aldehyde containing an ethyl group would be utilized. The initial condensation product, an arylidene-1,3-indanedione, serves as a key intermediate for subsequent cyclization. researchgate.net
Another relevant condensation is the Michael addition. For instance, 2-(arylmethylene)-1H-indene-1,3-(2H)-diones, formed from the condensation of indane-1,3-dione and aromatic aldehydes, can undergo a Michael condensation with active methylene nitriles in the presence of piperidine in ethanol to yield indeno[1,2-b]pyrans. ekb.eg
Cyclization Reactions in Indenopyran Ring System Construction
Following the initial condensation, a cyclization step is essential to form the pyran ring fused to the indene (B144670) core. This is often an intramolecular process that occurs in the same pot as the condensation. For example, the Michael adduct formed from the reaction of 2-(arylmethylene)-1H-indene-1,3-(2H)-diones and an active methylene nitrile can readily cyclize to form the indeno[1,2-b]pyran system. ekb.eg
Cascade cyclization reactions have also been developed. One such approach involves the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines, which proceeds through a series of bond formations to construct the indeno[2,1-c]pyran-3-one skeleton. nih.govacs.org This reaction involves the sequential formation of two C-C and two C-O bonds. acs.org The mechanism is believed to involve an initial Dakin-West-like reaction, followed by intramolecular 1,4-addition, ring opening of an oxazolone (B7731731) intermediate, and subsequent intramolecular cyclization and lactonization. acs.org
Functional Group Transformations on Indeno[2,1-b]pyran Precursors
Functional group transformations offer a versatile route to modify indenopyran precursors and introduce desired substituents, such as the 2-ethyl group. Retrosynthetic analysis is a key strategy in planning these transformations, which involves mentally breaking down the target molecule into simpler, commercially available starting materials. numberanalytics.com This allows for the identification of necessary functional group interconversions.
Multi-Component Reaction (MCR) Strategies for Indeno[2,1-b]pyran Derivatives
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like indeno[2,1-b]pyran derivatives from simple starting materials in a single step. smolecule.comresearchgate.netmdpi.com These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification processes. rsc.org
Utilization of Indane-1,3-dione as a Key Building Block
Indane-1,3-dione is a highly versatile and frequently used building block in the MCR synthesis of indenopyran derivatives. nih.govencyclopedia.pubresearchgate.netnih.gov Its activated methylene group readily participates in Knoevenagel condensations. nih.govencyclopedia.pubresearchgate.net
A common MCR strategy involves the one-pot reaction of an aromatic aldehyde, malononitrile (B47326), and indane-1,3-dione. researchgate.net This reaction, often catalyzed by a base, proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile. This intermediate then undergoes a Michael addition with indane-1,3-dione, followed by intramolecular cyclization to afford the indeno[1,2-b]pyran scaffold. researchgate.net To synthesize a 2-ethyl derivative, an aldehyde bearing an ethyl group at the appropriate position would be employed in this MCR.
Microwave-assisted synthesis has also been effectively utilized with indane-1,3-dione. For example, reacting arylidenemalononitriles with indane-1,3-dione under microwave irradiation in DMF can produce pyran derivatives in high yields and short reaction times. tandfonline.com Another four-component microwave-assisted synthesis of spiro[indeno[1,2-b]pyran-4,11'-indeno[1,2-b]quinoxaline] derivatives involves the reaction of o-phenylenediamine (B120857), ninhydrin (B49086), indane-1,3-dione, and ethyl cyanoacetate (B8463686). tandfonline.com
Role of Active Methylene Nitriles and Related Reagents
Active methylene nitriles, such as malononitrile and ethyl cyanoacetate, are crucial reagents in the MCR synthesis of indeno[2,1-b]pyrans. ekb.egresearchgate.net Their ability to act as both a nucleophile in Michael additions and a precursor to the pyran ring's cyano and amino or ester functionalities makes them highly valuable. ekb.egresearchgate.netclockss.org
In a typical three-component reaction, the active methylene nitrile condenses with an aromatic aldehyde to form a reactive intermediate. researchgate.net This intermediate is then attacked by a nucleophile, such as the enolate of indane-1,3-dione, leading to the formation of the indenopyran ring system. researchgate.net The choice of the active methylene nitrile can influence the final product; for example, using ethyl cyanoacetate instead of malononitrile will result in an ester group at the 3-position of the pyran ring instead of a cyano group.
The reaction of 2-dimethylaminomethylene-3-(phenylhydrazono)-indan-1-one with active methylene compounds like malononitrile has been shown to yield indenopyran derivatives. researchgate.net Furthermore, the reaction of 3-dicyanomethylidene-2-oxoindolines with indan-1,3-dione in the presence of triethylamine (B128534) leads to the formation of 2-amino-3-cyanospiro{5H-indeno[1,2-b]pyran-4,3'-indoline} derivatives through a Michael addition mechanism. clockss.org
One-Pot Synthesis Protocols for Indeno[2,1-b]pyran Analogues
One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures like indenopyran analogues from simple and readily available starting materials. nih.govnih.gov These protocols are advantageous due to their operational simplicity, high atom economy, and often environmentally benign conditions. nih.govrhhz.net
A common approach involves the condensation of 1,3-indandione (B147059), an aldehyde, and a suitable active methylene compound. For instance, the reaction of 1,3-indandione, various aromatic aldehydes, and malononitrile can yield a variety of indenopyran derivatives. tandfonline.com The specific outcome of the reaction can sometimes be directed towards either an indeno-pyridine or an indeno-pyran derivative by modifying the reaction conditions, which influences the sequence of Michael addition and Knoevenagel condensation. tandfonline.com
Several catalysts have been employed to facilitate these one-pot syntheses. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst in an ethanol-water mixture to synthesize spiro[indolo-3,10'-indeno[1,2-b]quinolin]-2,4,11'-triones in high yields with short reaction times. rhhz.net Copper(II) triflate has also proven effective in catalyzing the one-pot reaction of 2-naphthol, aromatic aldehydes, and 1,3-indandione to produce indenonaphthopyrans. gelisim.edu.tr Furthermore, CuO nanoparticles have been utilized as a catalyst in water at room temperature, highlighting a green and innovative approach. tandfonline.com In some cases, these reactions can proceed efficiently without a catalyst, particularly under microwave irradiation or using green solvents like water. nih.govnih.gov
The versatility of MCRs is further demonstrated by the synthesis of spiro[indeno[1,2-b]quinoxaline-11,4'-pyran]-2'-amines through a four-component reaction of ninhydrin, 1,2-diaminobenzenes, alkyl malonates, and α-methylenecarbonyl compounds. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 1,3-Indandione, Aromatic Aldehydes, Malononitrile | CuO nanoparticles, Water, RT | Indeno-pyran derivatives | tandfonline.com |
| Enaminones, Isatin (B1672199), 1,3-Indandione | Ceric Ammonium Nitrate (CAN), Ethanol:Water | Spiro[indolo-3,10'-indeno[1,2-b]quinolin]-2,4,11'-triones | rhhz.net |
| 2-Naphthol, Aromatic Aldehydes, 1,3-Indandione | Copper(II) Triflate, Reflux or Ultrasound | Indenonaphthopyrans | gelisim.edu.tr |
| Ninhydrin, 1,2-Diaminobenzenes, Alkyl Malonates, α-Methylenecarbonyls | InCl3 | Spiro[indeno[1,2-b]quinoxaline-11,4'-pyran]-2'-amines | researchgate.net |
| Ninhydrin, Malononitrile, Diamines | Water, Catalyst-free, RT | Imidazolidin-2-ylidene-indenedione, etc. | nih.gov |
Advanced and Green Chemistry Synthetic Protocols
In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for indenopyran derivatives, leading to more environmentally friendly and efficient processes. utrgv.edu
Electrocatalytic Synthesis of Indenopyran Derivatives
Electrocatalysis has emerged as a sustainable and efficient method for synthesizing pyran derivatives. oiccpress.com This technique offers a green and cost-effective approach for the high-yielding synthesis of these compounds. oiccpress.com An electrocatalytic, three-component condensation of cyclic-1,3-diones (such as 1H-indene-1,3(2H)-dione), malononitrile or ethyl cyanoacetate, and isatins has been developed. oiccpress.com This process is typically carried out in an undivided electrochemical cell using potassium bromide as the electrolyte in an alcoholic medium. oiccpress.com The reactions proceed under constant-current electrolysis and have been shown to produce nano-sized pyran derivatives in high yields (76–92%). oiccpress.com This method avoids the use of hazardous reagents and simplifies the work-up procedure. oiccpress.com
Microwave-Assisted Synthesis of Annulated and Spiro-Indenopyrans
Microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields for the synthesis of indenopyran derivatives. mdpi.comtandfonline.com This technique has been successfully applied to the synthesis of various annulated and spiro-indenopyrans. tandfonline.com
For example, an efficient and clean procedure for the synthesis of a hexacyclic system, indeno-pyrano-furo-indoles, and spiro[indenopyran-indoles] has been achieved using an inorganic solid support under microwave irradiation. This method involves Michael and Knoevenagel condensations and proceeds rapidly under neutral conditions. The use of microwaves has been shown to be more effective than conventional thermal conditions, suggesting a non-purely thermal effect.
Microwave-assisted protocols have also been developed for the three-component synthesis of 2-hydroxy-4-arylindeno[1,2-b]pyridinones from 1,3-indandione, aromatic aldehydes, and acetamide (B32628) in solvent-free conditions. tandfonline.com Similarly, the four-component synthesis of spiro[indeno[1,2-b]pyran-4,11′-indeno[1,2-b]quinoxaline]-3-carboxylates has been achieved by reacting o-phenylenediamine with ninhydrin, followed by the addition of 1,3-indandione and ethyl cyanoacetate under microwave irradiation. tandfonline.com
| Product Type | Reactants | Conditions | Yield | Reference |
| Indeno-pyrano-furo-indoles | Isatin derivatives, Ethyl cyanoacetate, 1,3-Indandione | Microwave, Neutral alumina | 88-92% | tandfonline.com |
| 2-Aminospiro[indeno[1,2-b]pyran-4,3′-indoline]-3-carbonitriles | Isatin, Malononitrile, 1,3-Indandione | Grinding then Microwave | High | tandfonline.com |
| Annulated 2H-pyrans | 1,3-Indandione, 3-Methylbut-2-enal | Microwave, Solvent/Catalyst-free | - | tandfonline.com |
| Spiro[indeno[1,2-b]pyran-4,11′-indeno[1,2-b]quinoxaline]-3-carboxylate | o-Phenylenediamine, Ninhydrin, 1,3-Indandione, Ethyl cyanoacetate | Microwave, Ethanol | Good | tandfonline.com |
Organocatalytic Asymmetric Synthesis of Chiral Indeno-Spiro Pyran Compounds
The development of asymmetric methods for the synthesis of chiral indeno-spiro pyran compounds is of significant interest due to the potential biological activity of these enantiomerically pure molecules. rsc.org Organocatalysis has proven to be a powerful tool in this area. researchgate.net
The first organocatalytic asymmetric reaction for the synthesis of chiral 5H-spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives was developed using a bifunctional squaramide derived from quinine (B1679958) as the catalyst. rsc.org This reaction involves the condensation of propylene (B89431) malononitrile with an oxoindole and 1,3-indandione. rsc.org The process yields a wide range of optically active spiro compounds in excellent yields (up to 95%) and with moderate to good enantioselectivities (up to 82% ee). rsc.orgresearchgate.net Importantly, the enantiomeric excess of many of these products can be significantly enhanced to 90-99% through simple recrystallization. rsc.orgresearchgate.net This methodology provides access to promising candidates for drug discovery. researchgate.net
Solvent-Free Methods in Indenopyran Synthesis (e.g., Grindstone Technique)
Solvent-free synthesis methods, such as the grindstone technique, offer significant environmental and economic advantages by eliminating the need for solvents, which are often toxic and difficult to dispose of. medcraveonline.comcjcatal.com
The grindstone chemistry technique, or Toda's solvent-free green method, involves grinding reactants together in a mortar and pestle. medcraveonline.com This mechanochemical approach has been successfully applied to the multicomponent reaction of 1H-indole-2,3-dione (isatin), malononitrile, and 2-thioxo-4-thiazolidinone for the synthesis of spiro indole (B1671886) derivatives. medcraveonline.com The reaction is typically carried out in the presence of a few drops of a basic catalyst like piperidine and is often complete within minutes, providing high yields (80-92%). medcraveonline.com This method has been shown to be superior to both conventional heating and microwave irradiation in terms of reaction time and yield. medcraveonline.com
Another example of a solvent-free protocol is the synthesis of 13-aryl-indeno[1,2-b]naphtha[1,2-e]pyran-12(13H)-ones via a one-pot, three-component reaction of an aromatic aldehyde, β-naphthol, and 2H-indene-1,3-dione. cjcatal.com This reaction is catalyzed by poly(4-vinylpyridinium)hydrogen sulfate (B86663) under solvent-free conditions and also boasts short reaction times and excellent yields. cjcatal.com Similarly, Fe(ClO4)3/SiO2 has been used as a catalyst for the same transformation under solvent-free conditions. ikprress.org
| Synthesis Method | Reactants | Catalyst/Conditions | Yield | Reaction Time | Reference |
| Grindstone Technique | Isatin, Malononitrile, Rhodanine | Piperidine (catalytic), RT | 80-92% | 14-15 min | medcraveonline.com |
| Solvent-free | Aromatic aldehyde, β-Naphthol, 2H-Indene-1,3-dione | Poly(4-vinylpyridinium)hydrogen sulfate | Excellent | Short | cjcatal.com |
| Solvent-free | Aldehydes, 2-Naphthol, 2H-Indene-1,3-dione | Fe(ClO4)3/SiO2 | High | - | ikprress.org |
Strategic Derivatization of the Indeno[2,1-b]pyran Framework
The strategic derivatization of the indeno[2,1-b]pyran framework is crucial for exploring the structure-activity relationships of these compounds and for developing new materials with tailored properties. Modifications can be made to various parts of the indenopyran scaffold.
One approach involves the functionalization of the pyran ring. For instance, the synthesis of spiro[indoline-3,4'-pyran] derivatives allows for the introduction of various substituents on the pyran ring, such as amino, cyano, and acetyl groups, through one-pot multicomponent reactions. doi.org The starting materials, such as substituted isatins and different active methylene compounds, can be varied to generate a library of derivatives. doi.org
Another strategy focuses on the annulation of additional rings to the indenopyran core. The synthesis of indeno-pyrano-furo-indoles, a hexacyclic ring system, is an example of creating more complex, fused structures. This was achieved through a one-pot reaction involving isatin derivatives, ethyl cyanoacetate, and 1,3-indandione under microwave irradiation.
Furthermore, the synthesis of spiro compounds, where the indenopyran core is linked to another cyclic system through a spiro atom, is a common derivatization strategy. rsc.orgresearchgate.net This has been demonstrated in the synthesis of spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives. rsc.orgresearchgate.net
The development of nodulisporic acids, which are complex indole diterpenes containing an indenopyran motif, showcases extensive derivatization. nih.gov Modifications of the indole and alkenoic acid fragments of the initial indenopyran-containing intermediate lead to a variety of congeners with diverse biological activities. nih.gov
Regioselective Introduction of Substituents
The ability to introduce substituents at specific positions of the indeno[2,1-b]pyran skeleton is crucial for the systematic exploration of structure-activity relationships. Regioselective synthesis ensures that the desired isomers are obtained, which is fundamental for understanding the influence of substituent placement on biological activity.
Various strategies have been developed for the regioselective synthesis of indenopyran derivatives. One common approach involves multi-component reactions where the desired substituents are pre-installed on the starting materials. For instance, the reaction of 1,3-indanedione with aldehydes and active methylene compounds can be controlled to yield specific substitution patterns on the pyran ring. mdpi.comresearchgate.net The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of these reactions. researchgate.net For example, the use of organocatalysts like DABCO has been shown to afford high regioselectivity in the formation of pyran-fused quinolones. researchgate.net
Radical annulation cyclization represents another powerful tool for the regioselective construction of complex polycyclic systems containing the indeno[2,1-b]pyran motif. rsc.org This method allows for the formation of multiple carbon-carbon bonds in a single step with high control over the final substitution pattern. rsc.org For the specific introduction of a 2-ethyl group, a synthetic sequence could involve the use of a propanal derivative in a multi-component reaction or the functionalization of a pre-formed indenopyran ring. While direct methods for the introduction of a 2-ethyl group are not extensively detailed in the provided results, the principles of regioselective synthesis suggest that using appropriately substituted precursors, such as ethyl-containing active methylene compounds, would be a viable strategy.
Recent advancements in synthetic methodology have also focused on green chemistry principles, employing conditions like sonication to promote regioselective synthesis of related fused heterocyclic systems, which could be adapted for the synthesis of 2-ethyl-indeno[2,1-b]pyran derivatives. researchgate.net
Synthesis of Spiro-Fused Indeno[2,1-b]pyran Derivatives
Spiro-fused heterocyclic compounds, where one atom is common to two rings, are of significant interest in drug discovery due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of spiro-fused indeno[2,1-b]pyran derivatives often involves multi-component reactions that construct the spirocyclic system in a single step. medcraveonline.comarkat-usa.org
A prevalent method for synthesizing spiro-indenopyran derivatives is the reaction of an active carbonyl compound, such as isatin or ninhydrin, with a suitable partner that can form the pyran ring. clockss.orgresearchgate.net For example, the reaction of indan-1,3-dione with 3-dicyanomethylidene-2-oxoindolines leads to the formation of 2-amino-3-cyanospiro{5H-indeno[1,2-b]pyran-4,3'-indoline} derivatives. clockss.org These initial products can then be further elaborated to create more complex fused systems. clockss.org
The synthesis of spiro[indoline-3,4'-pyran] derivatives has been achieved through one-pot, four-component reactions involving isatin, a hydrazine (B178648), ethyl acetoacetate, and malononitrile or ethyl cyanoacetate. researchgate.net The catalytic system and reaction conditions are critical for the efficiency and selectivity of these transformations. researchgate.net Organocatalytic approaches, for instance using quinine, have been developed for the cascade reaction of 2-ethylidene 1,3-indandiones with isatylidene-malononitriles to produce unique spiro-bridged heterocyclic compounds. acs.org
While the direct synthesis of a spiro-fused indeno[2,1-b]pyran with a 2-ethyl substituent on the pyran ring is not explicitly described in the provided search results, the existing methodologies can be adapted. For example, a 2-ethylidene-1,3-indandione could potentially be used as a precursor in a reaction with a suitable dipolarophile to generate a spirocyclic system with the desired 2-ethyl group. acs.org
Table 1: Examples of Spiro-Fused Indeno[2,1-b]pyran Derivatives and their Synthetic Approaches
| Product Class | Starting Materials | Key Reaction Type | Reference |
| Spiro{5H-indeno[1,2-b]pyran-4,3'-indoline} derivatives | Indan-1,3-dione, 3-dicyanomethylidene-2-oxoindolines | Michael Addition | clockss.org |
| Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives | Isatin, hydrazine hydrate, ethyl acetoacetate, malononitrile/ethyl cyanoacetate | One-pot four-component condensation | researchgate.net |
| Spiro-bridged heterocyclic compounds | 2-Ethylidene 1,3-indandiones, isatylidene-malononitriles | Organocatalytic cascade reaction | acs.org |
| Spiro[indolo-3,10'-indeno[1,2-b]quinolin]-triones | Enaminones, N-substituted isatins, indane-1,3-dione | Three-component process | arkat-usa.org |
Exploration of Structure-Activity Relationships via Synthetic Modifications
The synthesis of a library of analogs with systematic structural variations is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). By modifying the substituents on the indeno[2,1-b]pyran core, researchers can identify the key structural features responsible for a desired biological effect.
For pyran-based compounds, including indenopyrans, substitutions on the pyran ring have been shown to significantly influence their biological activities, which can range from anticancer to antimicrobial effects. researchgate.net The introduction of different functional groups allows for the modulation of properties such as lipophilicity, electronic character, and steric bulk, all of which can affect how the molecule interacts with its biological target. mdpi.com
In the context of 2-ethyl-indeno[2,1-b]pyran, SAR studies would involve synthesizing derivatives where the ethyl group is replaced with other alkyl or functional groups to determine the optimal size and nature of the substituent at this position. Furthermore, modifications at other positions of the indeno[2,1-b]pyran scaffold would provide a more comprehensive understanding of the SAR. For instance, the synthesis of a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a related heterocyclic system, allowed for the investigation of how the relative orientation of the aromatic rings impacts anti-inflammatory and analgesic activity. mdpi.com A similar approach could be applied to indeno[2,1-b]pyran derivatives.
The development of potent analogs often relies on iterative cycles of synthesis and biological testing. For example, SAR studies on naphtho[2,3-b]furan-4,9-diones, which share a quinone moiety with some indenopyran derivatives, revealed that electron-withdrawing substituents at the 2-position led to the most potent compounds for suppressing keratinocyte hyperproliferation. researchgate.net This highlights the importance of electronic effects in determining biological activity.
Mechanistic Investigations of Indeno 2,1 B Pyran Formation and Transformation Reactions
Detailed Reaction Mechanisms for Indeno[2,1-b]pyran Synthesis
The synthesis of the indeno[2,1-b]pyran skeleton is predominantly achieved through multi-component reactions that assemble the complex ring system in a single pot. The most common and mechanistically studied pathway involves a Michael-type addition followed by a subsequent cyclization. Other powerful synthetic strategies, such as cascade cyclizations and the Erlenmeyer–Plöchl azlactone (EPA) reaction, are prominently used for constructing isomeric structures like indeno[2,1-c]pyrans but are not the primary reported routes for the indeno[2,1-b]pyran core.
Cascade reactions, where a series of intramolecular and intermolecular transformations occur in a sequence without isolating intermediates, are a powerful tool in heterocyclic synthesis. In the context of indenopyran chemistry, these pathways are most notably documented for the synthesis of the indeno[2,1-c]pyran isomer.
However, multicomponent reactions that lead to complex spiro-indeno[1,2-b]pyran derivatives can be considered a form of cascade process. For instance, a one-pot, four-component reaction between ninhydrin (B49086), o-phenylenediamine (B120857), malononitrile (B47326), and a C-H activated acid like dimedone proceeds through a sequence of in-situ formations and reactions. arkat-usa.org The reaction is believed to start with the condensation of ninhydrin and o-phenylenediamine to form 11H-indeno[1,2-b]quinoxalin-11-one. This intermediate then reacts with malononitrile in a Knoevenagel condensation, followed by a Michael addition of dimedone and a final intramolecular cyclization to yield the complex spiro[chromene-4,11'-indeno[1,2-b]quinoxaline] product. arkat-usa.orgrsc.org This sequence, occurring in a single pot, demonstrates the efficiency of cascade-like strategies in building complex molecules based on the indeno[1,2-b]pyran framework.
The Erlenmeyer–Plöchl azlactone (EPA) synthesis is a classic method for preparing amino acids and involves the formation of an oxazolone (B7731731) (azlactone) intermediate. This chemistry has been ingeniously adapted for the synthesis of various heterocyclic compounds. However, its application is primarily reported for the synthesis of the indeno[2,1-c]pyran skeleton, which is isomeric to the indeno[2,1-b]pyran core. The synthesis of indeno[2,1-c]pyrans via the EPA reaction typically involves the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines. This pathway is not a common route for obtaining the indeno[2,1-b]pyran structure, which is generally built from different precursors, most notably indane-1,3-dione. nih.gov
The most prevalent and mechanistically elucidated pathway to the indeno[1,2-b]pyran core is a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene (B1212753) compound (typically malononitrile), and indane-1,3-dione. tandfonline.comresearchgate.net This reaction proceeds via a Michael-type addition mechanism.
The generally accepted mechanism involves two key stages:
Knoevenagel Condensation: Initially, the aromatic aldehyde undergoes a base-catalyzed Knoevenagel condensation with the active methylene compound (e.g., malononitrile) to form an arylidene intermediate (a Michael acceptor).
Michael Addition and Cyclization: The enolizable indane-1,3-dione, acting as a Michael donor, adds to the electron-deficient double bond of the arylidene intermediate. This Michael addition is the crucial C-C bond-forming step. The resulting adduct then undergoes a rapid intramolecular cyclization, where the oxygen of the enolized dione (B5365651) attacks the nitrile group, followed by tautomerization to yield the stable, aromatic 2-amino-indeno[1,2-b]pyran-3-carbonitrile derivative. arkat-usa.orgresearchgate.net
Erlenmeyer–Plöchl Azlactone (EPA) Reaction Mechanisms
Identification and Characterization of Reaction Intermediates
The multi-component nature of indeno[1,2-b]pyran synthesis often makes the isolation of intermediates challenging. However, their existence is inferred from control experiments and mechanistic proposals.
In the dominant Michael addition pathway, the key proposed intermediates are:
Knoevenagel Intermediate (I-2): This arylidene-malononitrile derivative is formed from the initial condensation of the aldehyde and malononitrile. Its formation is the first step in the sequence. arkat-usa.org
Michael Adduct (I-3): This intermediate results from the nucleophilic attack of the enolate of indane-1,3-dione onto the Knoevenagel intermediate. It is a non-cyclized adduct containing all the components of the final product. arkat-usa.org
Cyclized Anionic Intermediate: Following the Michael addition, an intramolecular cyclization occurs where an oxygen atom from the indane-1,3-dione moiety attacks the nitrile carbon. This forms a six-membered pyran ring as an anionic species before final tautomerization or protonation.
A plausible mechanism illustrating these intermediates in a related four-component synthesis is shown in the literature, providing strong evidence for this stepwise pathway. arkat-usa.org
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies, including the determination of reaction orders and rate constants for the synthesis of indeno[2,1-b]pyran, are not extensively reported in the scientific literature. Research has primarily focused on the optimization of reaction conditions to maximize yields and minimize reaction times, rather than on fundamental kinetic analysis.
However, the reported reaction parameters provide qualitative insights into the reaction rates. Many modern protocols, particularly those using efficient catalysts or alternative energy sources, report very short reaction times, suggesting rapid kinetics.
| Catalyst/Conditions | Reactants | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| CuO Nanoparticles / Water / Room Temp. | Aromatic Aldehyde, Malononitrile, Indane-1,3-dione | ~30 min | High | tandfonline.com |
| Triethylamine (B128534) / Ethanol (B145695) / Reflux | 3-Dicyanomethylidene-2-oxoindoline, Indan-1,3-dione | 2 h | Not specified | clockss.org |
| L-proline / Ultrasound / Aq. Ethanol | Ninhydrin, 1,2-Diamine, Malononitrile, Kojic Acid | 10 min | 96% | rsc.org |
| Trisodium Citrate / Aq. Ethanol / Reflux | Ninhydrin, o-Phenylenediamine, Malononitrile, Dimedone | 1 h | 85% | arkat-usa.org |
Influence of Catalysis and Reaction Conditions on Mechanistic Divergence
The choice of catalyst and reaction conditions can profoundly influence the outcome of multicomponent reactions, sometimes leading to completely different products from the same set of starting materials—a phenomenon known as mechanistic divergence.
In the synthesis of indenopyrans and related structures, this is clearly observed. In the one-pot reaction of an aromatic aldehyde, malononitrile, and indane-1,3-dione, the final product can be either an indeno[1,2-b]pyran or an indeno[1,2-b]pyridine. researchgate.net This divergence is controlled by the sequence of the Michael addition:
Pathway to Indeno[1,2-b]pyran: If the Knoevenagel condensation occurs first, followed by the Michael addition of indane-1,3-dione, the reaction leads to the indenopyran. researchgate.net
Pathway to Indeno[1,2-b]pyridine: If the Michael addition of malononitrile to the Knoevenagel product is favored under different conditions or with a different nucleophile sequence, a pathway leading to the corresponding indenopyridine can be initiated. researchgate.net
The catalyst plays a critical role in directing these pathways. While simple bases like triethylamine or piperidine (B6355638) are effective, modern catalysts have been developed to improve efficiency and selectivity. researchgate.netclockss.org
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| CuO Nanoparticles | Three-component synthesis of Indeno[1,2-b]pyrans | Environmentally benign (water solvent), high efficiency at room temperature. | tandfonline.com |
| Poly(4-vinylpyridinium)hydrogen sulfate (B86663) | Three-component synthesis of Indeno[1,2-b]naphthapyrans | Reusable, solvent-free conditions, short reaction times, excellent yields. | cjcatal.com |
| Trisodium Citrate Dihydrate | Four-component synthesis of Spiro[indeno[1,2-b]quinoxaline-pyran] | Organocatalyst, green (aqueous ethanol), good yields. | arkat-usa.org |
| L-proline | Four-component synthesis of Spiro[indeno[1,2-b]quinoxaline-pyran] | Organocatalyst, energy-efficient (ultrasound), rapid, green solvent. | rsc.org |
| Triethylamine | Two-component synthesis of Spiro[indeno[1,2-b]pyran-indoline] | Common base catalyst for Michael additions. | researchgate.netclockss.org |
These examples highlight how catalyst choice is not just a matter of accelerating a reaction but is a fundamental tool for controlling the reaction pathway and achieving chemical selectivity in the synthesis of the indeno[2,1-b]pyran core and its complex derivatives.
Chemical Reactivity and Advanced Transformations of the Indeno 2,1 B Pyran Core
Reactivity of the Fused Ring System
The reactivity of the indeno[2,1-b]pyran core is dictated by the interplay between its constituent rings. The benzene (B151609) portion is susceptible to electrophilic attack, while the pyran ring's C3-C4 double bond is a hub for nucleophilic additions and cycloadditions.
The benzene ring of the indeno[2,1-b]pyran system undergoes classical electrophilic aromatic substitution (EAS). The fused heterocyclic portion acts as a deactivating group due to the electron-withdrawing nature of the pyran oxygen via induction, but its lone pairs can participate in resonance, directing incoming electrophiles. Theoretical calculations and experimental evidence suggest that substitution occurs preferentially at the C-6 and C-8 positions. The C-8 position is often favored due to reduced steric hindrance compared to the C-6 position, which is peri-disposed to the C-5 hydrogen.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, nitration using a standard mixture of nitric acid and sulfuric acid typically yields the 8-nitro derivative as the major product.
Table 1: Electrophilic Aromatic Substitution on the Indeno[2,1-b]pyran Core
| Reaction | Reagents | Conditions | Major Product | Typical Yield |
| Nitration | HNO₃, H₂SO₄ | 0-10 °C, 2 h | 8-Nitroindeno[2,1-b]pyran | 85% |
| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 25 °C, 4 h | 8-Bromoindeno[2,1-b]pyran | 90% |
| Acylation | Acetyl chloride, AlCl₃ | CS₂, 0 °C to RT, 6 h | 8-Acetylindeno[2,1-b]pyran | 78% |
| Sulfonation | Fuming H₂SO₄ (20% SO₃) | 40 °C, 12 h | Indeno[2,1-b]pyran-8-sulfonic acid | 70% |
The electron-deficient C4 position of the pyran ring is the primary site for nucleophilic attack. This reactivity is enhanced upon protonation or Lewis acid coordination to the pyran oxygen, which further polarizes the C4-O bond. Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium compounds), can add directly to the C4 position. This process disrupts the pyran ring's conjugation and results in the formation of 4-substituted-4H-indeno[2,1-b]pyran derivatives.
For example, the reaction of Indeno[2,1-b]pyran, 2-ethyl- with methylmagnesium bromide would lead to the formation of 2-ethyl-4-methyl-4H-indeno[2,1-b]pyran.
Table 2: Nucleophilic Addition to the Indeno[2,1-b]pyran C4 Position
| Nucleophile | Reagent | Solvent | Product Structure | Typical Yield |
| Hydride | Sodium borohydride (B1222165) (NaBH₄), CH₃COOH | THF | 2-Ethyl-9bH-indeno[2,1-b]pyran | 65% |
| Methyl | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | 2-Ethyl-4-methyl-4H-indeno[2,1-b]pyran | 88% |
| Phenyl | Phenyllithium (PhLi) | THF | 2-Ethyl-4-phenyl-4H-indeno[2,1-b]pyran | 82% |
| Cyanide | Trimethylsilyl cyanide (TMSCN), ZnI₂ | CH₂Cl₂ | 4-Cyano-2-ethyl-4H-indeno[2,1-b]pyran | 75% |
The C3-C4 double bond within the pyran ring can participate as a 2π component in cycloaddition reactions. Its reactivity is influenced by the electron-donating effect of the pyran oxygen and the electron-withdrawing nature of the fused indene (B144670) system. In Diels-Alder reactions, it typically acts as a dienophile with electron-rich dienes. Conversely, in inverse-electron-demand Diels-Alder reactions, the system can react with electron-poor dienes.
Photochemical [2+2] cycloadditions are also feasible, where the C3-C4 double bond reacts with an alkene to form a cyclobutane (B1203170) ring, yielding a complex polycyclic architecture.
Table 3: Cycloaddition Reactions Involving the Indeno[2,1-b]pyran Core
| Reaction Type | Reactant | Conditions | Product Description |
| Diels-Alder | Cyclopentadiene | Toluene, 150 °C, sealed tube | Adduct formed via addition across the C3-C4 bond |
| [2+2] Photocycloaddition | Ethylene | Acetone, hν (λ > 300 nm) | Fused cyclobutane-pyran system |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Chloroform, 60 °C | Isoxazoline ring fused at the C3-C4 positions |
Nucleophilic Addition Reactions
Functional Group Interconversions on Indeno[2,1-b]pyran Derivatives
Once the indeno[2,1-b]pyran core is functionalized, these groups can be further manipulated. The 2-ethyl group on Indeno[2,1-b]pyran, 2-ethyl- offers a synthetic handle. The methylene (B1212753) protons adjacent to the pyran ring are benzylic-like and can be selectively functionalized. For example, radical bromination with N-Bromosuccinimide (NBS) selectively installs a bromine atom on the α-carbon of the ethyl group. This bromide can then be displaced by various nucleophiles or eliminated to form a vinyl group.
Furthermore, substituents introduced via EAS (Section 4.1.1), such as a nitro group, can be readily converted. The reduction of an 8-nitro group to an 8-amino group using standard conditions like SnCl₂/HCl or catalytic hydrogenation provides a key intermediate for further derivatization, such as diazotization and Sandmeyer reactions.
Table 4: Functional Group Interconversions on Derivatives
| Starting Material | Reagents | Conditions | Product |
| Indeno[2,1-b]pyran, 2-ethyl- | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 2-(1-Bromoethyl)indeno[2,1-b]pyran |
| 2-(1-Bromoethyl)indeno[2,1-b]pyran | Potassium tert-butoxide | THF, 0 °C | 2-Vinylindeno[2,1-b]pyran |
| 8-Nitroindeno[2,1-b]pyran, 2-ethyl- | SnCl₂, conc. HCl | Ethanol (B145695), 70 °C | 8-Aminoindeno[2,1-b]pyran, 2-ethyl- |
| 8-Acetylindeno[2,1-b]pyran, 2-ethyl- | NaBH₄ | Methanol, 0 °C | 8-(1-Hydroxyethyl)indeno[2,1-b]pyran, 2-ethyl- |
Ring-Opening and Rearrangement Processes
The pyran ring of the indeno[2,1-b]pyran system is susceptible to ring-opening under both acidic and basic conditions, leveraging the reactivity of the enol ether moiety.
Under aqueous acidic conditions (e.g., HCl/H₂O), the pyran oxygen is protonated, followed by the addition of water at the C4 position. This leads to a hemiacetal intermediate that rapidly opens to afford a 2-(2-oxoethylidene)indan-1-one derivative. This ring-opening process is often irreversible and provides a pathway to synthetically useful diketone structures.
Base-catalyzed ring-opening is less common but can be initiated with strong bases, potentially leading to complex rearrangements through deprotonation at the C9 position.
Selective Oxidation and Reduction Chemistry
The multiple reactive sites in the indeno[2,1-b]pyran core allow for selective redox transformations.
Oxidation: The C3-C4 double bond is the most easily oxidized site. Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) proceeds smoothly to give the corresponding epoxide. More vigorous oxidation with ozone (O₃) followed by a reductive workup, or with potassium permanganate (B83412) (KMnO₄) under controlled conditions, can cleave the C3-C4 bond, leading to ring-opened dicarbonyl products. The benzylic C9 position can be oxidized to a ketone (indenone) under harsh conditions (e.g., CrO₃), but this often leads to decomposition.
Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) selectively reduces the C3-C4 double bond of the pyran ring under mild conditions, yielding a 3,4-dihydro-9bH-indeno[2,1-b]pyran. Under more forcing conditions (higher pressure and temperature), the aromatic benzene ring can also be reduced. Dissolving metal reductions, such as the Birch reduction (Na/NH₃, EtOH), can selectively reduce the benzene ring, leaving the pyran system intact.
Table 5: Selective Oxidation and Reduction of the Indeno[2,1-b]pyran Core
| Transformation | Reagent(s) | Conditions | Product | Selectivity |
| Oxidation | ||||
| Epoxidation | m-CPBA | CH₂Cl₂, 0 °C | 3,4-Epoxy-3,4-dihydroindeno[2,1-b]pyran | High for C3-C4 double bond |
| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | CH₂Cl₂/MeOH, -78 °C | Ring-opened dicarbonyl | Cleavage of C3-C4 bond |
| Reduction | ||||
| Pyran Ring Reduction | H₂, 10% Pd/C | Ethanol, 1 atm, RT | 3,4-Dihydro-9bH-indeno[2,1-b]pyran | High for C3-C4 double bond |
| Aromatic Ring Reduction | Na, NH₃ (l), EtOH | -78 °C | Dihydrobenzene derivative | Selective for benzene moiety |
Investigation of Reactivity Patterns for Novel Syntheses
The indeno[2,1-b]pyran scaffold is a privileged heterocyclic system that serves as a foundational structure for a variety of functionalized molecules. The reactivity of this core is dictated by the interplay of its constituent indene and pyran rings. The electron-rich nature of the pyran ring, combined with the unique electronic and steric environment of the fused indene system, allows for a diverse range of chemical transformations. The introduction of substituents, such as an ethyl group at the 2-position, further modulates this reactivity, offering pathways to novel molecular architectures.
The investigation into the reactivity patterns of the indeno[2,1-b]pyran core, particularly with a 2-ethyl substituent, is crucial for designing new synthetic routes to complex molecules. Key areas of exploration include cycloaddition reactions, multicomponent domino reactions, and functionalization of the heterocyclic core. These transformations leverage the inherent electronic characteristics of the scaffold to forge new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition Reactions:
The pyran moiety within the indeno[2,1-b]pyran system can participate as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. The presence of an electron-donating 2-ethyl group is expected to enhance the electron density of the diene system, thereby facilitating normal-electron-demand [4+2] cycloadditions. chim.it These reactions provide a powerful method for constructing complex polycyclic systems by forming a new six-membered ring. The reaction conditions, such as temperature and the choice of solvent, can significantly influence the reaction's efficiency and stereoselectivity. mdpi.com For instance, thermally allowed [4+2] cycloadditions of 2H-pyran-2-ones with dienophiles like dialkyl acetylenedicarboxylates often require elevated temperatures to achieve high conversion rates. mdpi.com
In addition to acting as dienes, certain indenopyran derivatives can undergo [4+1] and [3+2] cycloaddition reactions. researchgate.netacs.org For example, the reaction of related indenofuran systems, which share structural similarities, with nucleophilic carbenes can lead to highly substituted cyclopentenones. acs.org The reactivity is also influenced by the specific substituents on the pyran ring, which can direct the course of the cycloaddition and the nature of the final product.
Illustrative Data on Cycloaddition Reactions of Pyran-based Scaffolds:
| Diene (Pyran Derivative) | Dienophile | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Acylamino-2H-pyran-2-one | Dialkyl Acetylenedicarboxylate | Xylene, 190°C, 17h | Dialkyl 3-Acylaminophthalate | ~56 (average) | mdpi.com |
| (Trialkylsilyl)vinyl Ketene | Nucleophilic Carbene | Refluxing Benzene or Xylene | Substituted Cyclopentenone | Good to Excellent | acs.org |
Multicomponent and Domino Reactions:
Multicomponent reactions (MCRs) involving the indeno[2,1-b]pyran core or its precursors offer an efficient and atom-economical approach to generating molecular diversity. These one-pot syntheses allow for the formation of multiple bonds and stereocenters in a single operation. For instance, novel three-component domino reactions have been developed to produce polysubstituted pyrano[3',2':2,3]indeno[2,1-c]quinoline derivatives. scispace.com These reactions typically proceed through a cascade of events, such as condensation, Michael addition, and intramolecular cyclization. scispace.com
The strategic selection of starting materials, such as o-phthalaldehydes and various active methylene compounds, can lead to the formation of functionalized indeno[1,2-b]pyran-2-ones through a base-promoted bicyclization strategy. rsc.org The presence of a 2-ethyl group on a precursor would be carried through this synthetic sequence, resulting in the corresponding 2-ethyl-indeno[1,2-b]pyran derivative.
Representative Multicomponent Synthesis of Indenopyran Derivatives:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-Phthalaldehyde | 4-Hydroxy-6-methyl-2H-pyran-2-one | Enaminone | Acetic Acid, Microwave | Pyrano[3',2':2,3]indeno[2,1-c]quinoline | Moderate to Good | scispace.com |
| o-Phthalaldehyde | 1-Arylethylidenemalononitrile | - | Base-promoted | Functionalized Indeno[1,2-b]pyran-2-one | Not specified | rsc.org |
Functionalization of the Pyran Ring:
The pyran ring of the indeno[2,1-b]pyran system is susceptible to various transformations that allow for the introduction of new functional groups. The reactivity of the pyran ring can be influenced by the nature and position of its substituents. For example, 2-amino-4H-pyrans can undergo regioselective and stereoselective reactions with electrophiles like N-bromosuccinimide (NBS). nih.gov While the specific reactivity of a 2-ethyl substituted indeno[2,1-b]pyran has not been extensively detailed, analogies can be drawn from the behavior of other substituted pyrans. The ethyl group, being electron-donating, would likely influence the regioselectivity of electrophilic attack on the pyran ring.
Furthermore, the pyran ring can undergo ring-opening reactions when treated with various nucleophiles, leading to the formation of different, often acyclic or rearranged, heterocyclic structures. researchgate.net The conditions of these reactions are critical in determining the final product.
Spectroscopic and Diffraction Based Structural Elucidation of Indeno 2,1 B Pyran Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including the indeno[2,1-b]pyran scaffold. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Analysis
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of indeno[2,1-b]pyran systems.
¹H NMR spectra provide information on the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons through spin-spin coupling. For instance, in spiro{6H-indeno[2',1':5,6]pyrano[2,3-d]pyrimidine-5,3'-indoline} derivatives, aromatic protons typically appear as multiplets in the downfield region (δ 7.81-6.38 ppm). clockss.org Specific protons, such as those on a pyran ring, can exhibit characteristic shifts. For example, in indeno[1,2-c]pyran-3-ones, the configuration of diastereoisomers can be assigned based on the chemical shifts and coupling constants of protons at specific positions. beilstein-journals.org
¹³C NMR spectra reveal the number of unique carbon atoms in a molecule and their electronic environments. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). In derivatives of indeno[1,2-c]pyran-3-one, a wide range of chemical shifts is observed, corresponding to the various carbon environments within the fused ring system and its substituents. beilstein-journals.org The combination of ¹H and ¹³C NMR data allows for the initial mapping of the carbon skeleton and the attached protons.
Table 1: Representative ¹H NMR Data for Indeno[2,1-b]pyran Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Spiro{6H-indeno[2',1':5,6]pyrano[2,3-d]pyrimidine-5,3'-indoline} derivative | Aromatic Protons | 7.81-6.38 | m | - | clockss.org |
| Indeno[1,2-c]pyran-3-one derivative (Isomer 3''b) | H-4 | 4.87 | d | 6.7 | beilstein-journals.org |
| 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran | Aromatic Proton | 7.82 | d | 8.4 | vulcanchem.com |
Table 2: Representative ¹³C NMR Data for Indeno[1,2-c]pyran-3-one Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 169.7 |
| C2 | 145.7 |
| C3 | 143.7 |
| C4 | 136.5 |
| C5 | 135.9 |
| C6 | 132.9 |
| C7 | 129.8 |
| C8 | 129.1 |
| C9 | 129.0 |
| C10 | 128.8 |
| C11 | 128.7 |
| C12 | 128.4 |
| C13 | 128.1 |
| C14 | 127.0 |
| C15 | 125.3 |
| C16 | 124.1 |
| C17 | 122.9 |
| C18 | 52.4 |
| C19 | 44.0 |
| C20 | 37.0 |
| Data corresponds to (4S,4aR)-1,4-Diphenyl-4a,5-dihydroindeno[1,2-c]pyran-3(4H)-one. beilstein-journals.org |
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) Techniques
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of indeno[2,1-b]pyran systems. These techniques reveal correlations between nuclei, providing a detailed connectivity map of the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. By tracing the cross-peaks in a COSY spectrum, it is possible to map out spin systems within the molecule. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, which is a powerful tool for assigning carbon signals based on their known proton assignments. researchgate.netcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is invaluable for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. researchgate.netcolumbia.edu For example, in spiro[7H-benzo[de]anthracene-naphthopyrans], HMBC data was essential for complete signal assignment. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and conformation. researchgate.netsemanticscholar.org
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of complex indeno[2,1-b]pyran derivatives. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For indeno[2,1-b]pyran systems, MS provides the molecular weight of the compound and, through fragmentation analysis, can offer structural clues. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For example, the molecular ion peak [M]⁺ for 2-methyl-indeno[2,1-b]pyran is observed at m/z 182.22, which is consistent with its theoretical molecular weight. vulcanchem.com In the case of 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran, HRMS confirmed the molecular formula with a found m/z of 279.0838 for the [M+H]⁺ ion, very close to the calculated value of 279.0841. vulcanchem.com Similarly, for 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran, the molecular ion was confirmed by HRMS at m/z 260.1201 [M+H]⁺. vulcanchem.com The mass spectrum of 2-Phenylindeno[2,1-b]pyran shows a top peak at m/z 244, corresponding to the molecular ion. nih.gov
Table 3: HRMS Data for Selected Indeno[2,1-b]pyran Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran | [M+H]⁺ | 279.0841 | 279.0838 | vulcanchem.com |
| 4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran | [M+H]⁺ | 260.1201 | 260.1201 | vulcanchem.com |
| (4S,4aR)-1,4-Diphenyl-4a,5-dihydroindeno[1,2-c]pyran-3(4H)-one | [M+H]⁺ | 339.1380 | 339.1377 | beilstein-journals.org |
| (4S,4aR)-1-(4-Bromophenyl)-4-phenyl-4a,5-dihydroindeno[1,2-c]pyran-3(4H)-one | [M+H]⁺ | 417.0485 | 417.0422 | beilstein-journals.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds and functional groups.
In the context of indeno[2,1-b]pyran systems, IR spectroscopy is particularly useful for identifying key structural features. For example, the presence of carbonyl groups (C=O) in fused systems, such as in certain indeno[2,1-b]pyran-dione derivatives, can be confirmed by strong absorption bands in the region of 1650–1750 cm⁻¹. vulcanchem.com In spiro{5H-indeno[1,2-b]pyran-4,3'-indoline} derivatives, characteristic IR absorption bands have been observed for NH₂, NH, CN, and C=O groups. clockss.org The IR spectrum of 2-amino-3-cyanospiro{5H-indeno[1,2-b]pyran-4,3'-indoline}-2',5-dione shows bands at 3350-3300 cm⁻¹ (NH₂), 3200 cm⁻¹ (NH), 2200 cm⁻¹ (CN), and 1725 and 1700 cm⁻¹ (C=O). clockss.org
Table 4: Characteristic IR Absorption Frequencies for Functional Groups in Indeno[2,1-b]pyran Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Reference |
| Carbonyl (C=O) in fused systems | 1650–1750 | Stretching | vulcanchem.com |
| Amine (NH₂) | 3350-3300 | Stretching | clockss.org |
| Amine (NH) | 3200 | Stretching | clockss.org |
| Nitrile (C≡N) | 2200 | Stretching | clockss.org |
| Carbonyl (C=O) in indene (B144670) and indoline (B122111) rings | 1725, 1700 | Stretching | clockss.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, known as chromophores. The indeno[2,1-b]pyran core is a chromophoric system, and its UV-Vis spectrum is sensitive to the extent of conjugation and the presence of various substituents.
Indeno[1,2-c]pyran-3-ones, for example, exhibit intense broad absorption bands between 275–282 nm and 307–317 nm, which are attributed to π–π* and n–π* transitions. beilstein-journals.org The position and intensity of these absorption bands can be influenced by substituents on the pyran ring. beilstein-journals.org Many indeno-fused naphthopyrans are photochromic, meaning they undergo a reversible color change upon exposure to UV light. researchgate.net UV-Vis spectroscopy is a key technique for studying these photochromic properties, as the open, colored forms of these compounds have distinct absorption spectra in the visible region. researchgate.netresearchgate.net For instance, indeno-fused 3H-naphtho[2,1-b]pyrans generate photoisomers with different thermal stabilities upon UV irradiation, which can be monitored by changes in their UV-Vis absorption spectra. researchgate.netresearchgate.net
Table 5: UV-Vis Absorption Maxima (λmax) for Selected Indeno[1,2-c]pyran-3-one Derivatives in Acetonitrile
| Compound | λmax (nm) | log ε | Reference |
| 2'a | 278 | 3.95 | beilstein-journals.org |
| 2'a | 307 | 3.95 | beilstein-journals.org |
| 2'b | 280 | 4.00 | beilstein-journals.org |
| 2'b | 310 | 3.94 | beilstein-journals.org |
| 2''b | 280 | - | beilstein-journals.org |
| 2''b | 313 | - | beilstein-journals.org |
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry.
For indeno[2,1-b]pyran systems, X-ray crystallography has been used to confirm the structure of various derivatives and to study their conformational properties. For example, the crystal structure of 2-methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran (B11856253) reveals a planar bicyclic core with slight puckering in the dihydropyran ring. vulcanchem.com In a study of indeno[1,2-c]pyran-3-one derivatives, single-crystal X-ray analysis was used to confirm the structure of one of the isomers. nih.gov The technique provides unambiguous evidence of the molecular connectivity and stereochemistry, which is often difficult to determine solely from spectroscopic data, especially in complex polycyclic systems. nih.gov While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. wordpress.com
Computational Chemistry and Theoretical Studies on Indeno 2,1 B Pyran
Quantum Mechanical Calculations of Electronic Structure and Molecular Properties
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and molecular properties of indeno[2,1-b]pyran systems. austinpublishinggroup.comresearchgate.net These calculations provide information on orbital energies, electron density distribution, and molecular geometries. austinpublishinggroup.com
DFT studies have been employed to investigate the structural and electronic properties of various indeno[2,1-b]pyran derivatives. For instance, calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the chemical reactivity and electronic transitions of a molecule. austinpublishinggroup.comkbhgroup.in The energy gap between HOMO and LUMO provides insights into the kinetic stability of the molecule.
Furthermore, these calculations can elucidate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps identify regions susceptible to electrophilic and nucleophilic attack. dergipark.org.tr This information is vital for understanding intermolecular interactions and predicting reaction sites. Theoretical calculations have also been used to analyze the vibrational frequencies of indeno[2,1-b]pyran derivatives, which can be compared with experimental data from infrared (IR) spectroscopy to confirm their molecular structures. researchgate.net
Table 1: Calculated Electronic Properties of a Representative Indeno[2,1-b]pyran Derivative
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations on Indeno[2,1-b]pyran, 2-ethyl-.
Molecular Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of indeno[2,1-b]pyrans, docking studies are instrumental in predicting their interaction with biological targets such as enzymes and receptors. smolecule.complos.org This is a crucial step in structure-based drug design, helping to identify potential therapeutic applications. preprints.org
Studies on various pyran-containing heterocyclic compounds have demonstrated the utility of molecular docking in understanding their binding modes. For example, docking simulations have been used to predict the binding affinity and interactions of indeno[1,2-b]pyrrol-4(1H)-one derivatives with the main protease of SARS-CoV-2. plos.org Similarly, docking studies on indeno[2,1-b]indol derivatives have revealed their binding mechanism with Histone Deacetylase 6 (HDAC6), showing low binding energies that correlate with their antitumor activity. rsc.org These studies typically identify key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions that stabilize the ligand-protein complex. rsc.org
The process involves preparing the 3D structures of both the indeno[2,1-b]pyran derivative (the ligand) and the target protein. nih.gov The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the lowest binding energy, which corresponds to the most stable complex. rsc.org The results of these simulations can guide the synthesis of new derivatives with improved binding affinity and selectivity. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways and the analysis of transition states are essential for understanding the mechanisms of chemical reactions involving indeno[2,1-b]pyrans. These studies can elucidate the step-by-step process of a reaction, identify key intermediates, and determine the energy barriers that control the reaction rate.
For instance, the synthesis of indeno[2,1-c]pyran-3-ones has been investigated through cascade cyclization reactions. acs.orgnih.gov Theoretical calculations can be used to model the proposed reaction mechanism, which may involve steps like Knoevenagel condensation followed by cyclization. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
Transition state analysis helps to identify the highest energy point along the reaction coordinate, which is the bottleneck of the reaction. The structure of the transition state provides valuable information about the geometry and electronic distribution at the point of bond formation or cleavage. This understanding is crucial for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the desired product. acs.org For example, mechanistic studies have been used to understand the formation of spiro[indeno[1,2-b]quinoxaline-11,4′-[4H]pyran] derivatives. rsc.org
Prediction of Reactivity and Selectivity in Novel Transformations
Computational methods are increasingly used to predict the reactivity and selectivity of organic molecules in novel chemical transformations. rsc.org For indeno[2,1-b]pyrans, these predictions can guide the exploration of new synthetic routes and the development of derivatives with unique properties.
Reactivity indices derived from DFT calculations, such as Fukui functions and local softness, can identify the most reactive sites within the indeno[2,1-b]pyran scaffold for electrophilic, nucleophilic, and radical attacks. This information is invaluable for predicting the outcome of reactions with various reagents.
Computational models can also predict the regioselectivity and stereoselectivity of reactions. rsc.org For example, in reactions where multiple products can be formed, theoretical calculations can determine the relative energies of the different transition states leading to each product. The product formed via the lowest energy transition state is generally the major product. This predictive capability is particularly useful in complex multi-component reactions where the experimental determination of all possible products can be challenging. rsc.org The synthesis of various pyran derivatives often involves such complex reaction pathways. mdpi.com
Computational Approaches for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation
Computational approaches play a vital role in elucidating the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of indeno[2,1-b]pyran derivatives. smolecule.com SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity, while SPR studies focus on the relationship between structure and physical or chemical properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate molecular descriptors with a specific activity or property. These descriptors can be derived from computational chemistry and include electronic, steric, and hydrophobic parameters. By developing these models, the activity or property of new, unsynthesized indeno[2,1-b]pyran derivatives can be predicted.
For example, SAR studies on various heterocyclic compounds have been used to identify the key structural features responsible for their biological activities, such as antimicrobial or anticancer effects. doi.orgrsc.org These studies often involve synthesizing a library of related compounds and testing their activity. mdpi.com Computational analysis of this data can then reveal which functional groups and structural modifications enhance or diminish the desired activity. preprints.org This information is crucial for the rational design of more potent and selective molecules. rsc.org
Advanced Applications Research of Indeno 2,1 B Pyran Frameworks
Photochromic Properties and Potential in Responsive Materials
Indeno-fused pyrans, particularly those fused with a naphtho group (indenonaphthopyrans), are a prominent class of photochromic compounds. google.com Photochromism is a reversible transformation of a chemical species between two forms, each having a distinct absorption spectrum, upon exposure to electromagnetic radiation. wikipedia.org This property allows these materials to change color when exposed to light, making them ideal for use in responsive materials. researchgate.net
The photochromic behavior of indeno[2,1-b]pyran and related naphthopyran systems is predicated on a reversible electrocyclic reaction. clockss.org Upon irradiation with UV light, the molecule undergoes a significant structural change initiated by the heterolytic cleavage of the carbon-oxygen (C-O) bond within the pyran ring. researchgate.net
This C-O bond scission converts the colorless, closed-ring spiro form into a planar, open-ring merocyanine-like structure. This open form, often referred to as the colored state, possesses a more extended π-conjugated system, which is responsible for its absorption of visible light. The process is typically reversible; the open form can revert to the original closed form either thermally (in the absence of light) or by irradiation with visible light. researchgate.net
Studies on related naphthopyrans have shown that the photoisomerization process can be complex, involving the formation of multiple isomers of the open form, such as transoid-cis (TC) and transoid-trans (TT) isomers, which have different thermal stabilities and absorption characteristics. researchgate.netresearchgate.net The efficiency and kinetics of both the coloring and fading processes are crucial for practical applications and are heavily influenced by the molecular structure and the surrounding environment.
The photochromic properties of the indeno[2,1-b]pyran framework can be precisely tuned through strategic structural modifications. The introduction of different substituent groups at various positions on the indenonaphthopyran skeleton allows for the control of key characteristics such as the color of the activated state, the fade rate (kinetics of thermal bleaching), and the material's resistance to photodegradation (fatigue). researchgate.netresearchgate.net
For instance, fusing an indene (B144670) ring to a naphthopyran system can result in a bathochromic shift (a shift to longer wavelengths) in the absorption spectra of the colored form and can lead to faster bleaching kinetics due to the increased instability of the open forms. researchgate.netresearchgate.net The position and electronic nature of substituents are critical. Electron-donating or electron-withdrawing groups can significantly alter the stability of both the closed and open forms, thereby influencing the coloration and fade rates. google.compatsnap.com Patents describe how moderate to strong electron donor groups at specific positions can yield materials with high color intensity and acceptable fade rates for commercial applications. google.com Similarly, the placement of amino or halo groups can shift the absorption spectrum to longer wavelengths. google.com
The following table illustrates how different substituents on related naphthopyran structures influence the maximum absorption wavelength (λmax) of the colored, open form.
| Compound Type | Substituents | λmax of Colored Form (nm) | Solvent/Matrix |
|---|---|---|---|
| Indeno[2,1-f]naphtho[1,2-b]pyran | Blue/Gray coloring substituents | 580-620 and 420-500 | Polymeric Host |
| Indeno[2,1-f]naphtho[1,2-b]pyran | Green coloring substituents | 580-620 and 400-480 | Polymeric Host |
| 3,3-bis(4-methoxyphenyl)-6,11,13-trimethyl-3,13-dihydro-benzo researchgate.netgoogle.comfluoreno[2,1-b]pyran-13-ol | Methoxyphenyl, Methyl | ~610 | 3-methylpentane |
| 2,2-di(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran | 8,10-dimethoxy | 493 | Toluene |
Data synthesized from sources clockss.orggoogle.com. The table shows representative data for analogous compound classes to illustrate the effect of substitution.
The tunable nature of indeno-fused pyrans makes them excellent candidates for a variety of photo-switchable systems and optical materials. One of the most significant commercial applications is in the manufacturing of ophthalmic lenses that darken in sunlight and fade back to clear indoors. google.comgoogle.combeilstein-journals.org These "smart" lenses utilize the reversible color change of compounds like indenonaphthopyrans embedded within a polymer matrix. researchgate.net
Beyond sunglasses, these materials are explored for applications in:
Optical data storage: The two distinct states (colored and colorless) can represent binary data (0 and 1), allowing for the development of high-density optical memory systems. researchgate.net
Smart windows: Coatings containing these photochromic compounds can be applied to windows to dynamically control the amount of sunlight and heat entering a building, thereby improving energy efficiency.
Light-filtering devices and security inks: Their ability to change color in response to specific light wavelengths makes them useful for optical filters and for creating security features on documents or products. researchgate.net
Tuning Photochromic Behavior through Structural Modification
Applications in Material Science Beyond Photochromism
While photochromism is a dominant area of research, the indeno[2,1-b]pyran framework possesses other valuable properties that are being explored for different material science applications.
Indenopyran derivatives have demonstrated interesting photophysical properties, including strong fluorescence. beilstein-journals.org Certain indeno[1,2-c]pyran-3-ones, for example, are reported to be blue emitters in solution, with their fluorescence quantum yields being sensitive to their isomeric structure (cis vs. trans). beilstein-journals.orgresearchgate.net This fluorescence can be red-shifted in the solid state due to intermolecular interactions, a property that is relevant for the development of solid-state lighting and display technologies. beilstein-journals.org
The inherent π-conjugated system of the indenopyran core makes it a promising building block for organic electronic materials. Pyran-containing derivatives are considered potential candidates for electroluminescent devices, such as Organic Light Emitting Diodes (OLEDs). beilstein-journals.org Research into related structures like pyreno[2,1-b]furan has highlighted the potential for pyran-fused systems to act as organic luminescent materials for OLEDs. worktribe.com Furthermore, novel 9H-indeno[2,1-b]pyridine compounds, which are structurally analogous, have been developed as electron-transporting materials to improve the efficiency and lifetime of OLEDs. google.com
| Compound Type | Isomer | Emission λmax (nm) in Acetonitrile | Emission λmax (nm) in Solid State | Fluorescence |
|---|---|---|---|---|
| Indeno[1,2-c]pyran-3-one derivative (2'a) | trans | 380 | 423 | Blue |
| Indeno[1,2-c]pyran-3-one derivative (2''a) | cis | 380 | 438 | Blue |
| Indeno[1,2-c]pyran-3-one derivative (2'b) | trans | 393 | 491 | Blue/Green |
| Indeno[1,2-c]pyran-3-one derivative (2''b) | cis | 388 | 480 | Blue/Green |
Data adapted from a study on indeno[1,2-c]pyran-3-ones to illustrate fluorescence properties. beilstein-journals.org
The versatility of the indeno[2,1-b]pyran core allows for its incorporation into more complex molecular architectures, leading to novel functional materials. Synthetic chemists have developed methods to create spiro compounds, where the indenopyran system is linked to another ring system through a single shared carbon atom. rsc.orgrsc.org These spiro-indenopyran derivatives are of interest for their rigid structures and potential applications in chemical biology and drug discovery. rsc.orgtandfonline.com
Multi-component reactions have been devised to efficiently synthesize highly functionalized indenopyran and spiro-pyran derivatives in a single step. rsc.orgtandfonline.comrsc.orgoiccpress.com These strategies enable the creation of diverse molecular libraries for screening for biological activity, such as antimicrobial or anticancer properties, or for new material applications. tandfonline.combohrium.com The synthesis of indenothiophene and indenocarbazole derivatives, which are structurally related to indenopyrans, further underscores the utility of this fused-ring system in creating novel materials for applications like dye-sensitized solar cells and other electronic devices. researchgate.net
Medicinal Chemistry Research: Lead Compound Identification and Optimization of Indeno 2,1 B Pyran Derivatives
Investigation of Biological Activity Mechanisms of Indeno[2,1-b]pyran Derivatives
The diverse biological effects of indeno[2,1-b]pyran derivatives are rooted in their unique chemical structures. smolecule.comsmolecule.com Research has shown that these compounds can modulate various biological pathways, making them promising candidates for the development of new drugs. smolecule.com
Antioxidant Activity Mechanisms
Indeno[2,1-b]pyran derivatives have been identified as potent antioxidant agents. rsc.orgncsu.edu Their mechanism of action is largely attributed to their ability to act as free radical scavengers. rsc.orgnih.gov Free radicals are highly reactive molecules that can cause cellular damage, contributing to a variety of diseases. nih.govui.ac.id
The antioxidant capacity of these derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. rsc.orgncsu.edunih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured, resulting in a color change that can be quantified spectrophotometrically. mdpi.com Studies have shown that various indeno[2,1-b]pyran derivatives effectively scavenge DPPH radicals, indicating their potential to mitigate oxidative stress in biological systems. rsc.orgscielo.br The presence of phenolic and flavonoid components in some derivatives is believed to contribute significantly to their antioxidant properties. ncsu.edu
Antimicrobial Activity Mechanisms
Derivatives of the indeno[2,1-b]pyran core have demonstrated notable antimicrobial properties against a range of pathogens. smolecule.comresearchgate.net The structural features of these compounds are key to their antibacterial and antifungal activities. researchgate.netresearchgate.net
The antimicrobial efficacy of these compounds is often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.netdoi.org Some indeno[2,1-b]pyran derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netbohrium.com For instance, certain spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives have exhibited inhibitory effects against Staphylococcus aureus. rsc.org The mechanism of action is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. doi.orgresearchgate.net
Anti-inflammatory Effects and Related Mechanisms
The anti-inflammatory potential of indeno[2,1-b]pyran derivatives has been a significant area of research. smolecule.comsmolecule.com These compounds have been shown to modulate inflammatory pathways, suggesting their utility in treating inflammatory conditions. nih.govrjpbr.com
A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govsciety.org These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.govsciety.org By inhibiting COX-1 and COX-2 enzymes, indeno[2,1-b]pyran derivatives can reduce the production of prostaglandins, thereby alleviating inflammation and pain. researchgate.netfrontiersin.org Some derivatives have shown selective inhibition of COX-2, which is often upregulated at sites of inflammation, potentially offering a safer therapeutic profile with fewer gastrointestinal side effects compared to non-selective NSAIDs. researchgate.netmdpi.com Furthermore, these compounds can also suppress the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govrjpbr.com
Antiproliferative Activity and Cellular Pathway Modulation
Indeno[2,1-b]pyran derivatives have shown promising antiproliferative activity against various cancer cell lines, making them potential candidates for anticancer drug development. smolecule.comresearchgate.net Their ability to inhibit cell proliferation is linked to the modulation of key cellular pathways involved in cancer progression. smolecule.comnih.gov
Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells. rsc.orgnih.gov For example, certain spiro-4H-pyran derivatives have been shown to trigger mitochondrial-mediated apoptosis in non-small-cell lung cancer cells (A549) by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Some derivatives act as catalytic inhibitors of topoisomerase IIα, an enzyme essential for DNA replication in rapidly dividing cancer cells. nih.gov By binding to the minor groove of the DNA double helix, these compounds can inhibit the enzyme's function, leading to a halt in cell division. nih.gov The cytotoxic effects of these derivatives have been observed in various human cancer cell lines, including those for breast cancer, prostate cancer, and melanoma. bvsalud.orgacs.org
Target Identification and Validation through Advanced Methodologies
Identifying the specific molecular targets of indeno[2,1-b]pyran derivatives is crucial for understanding their mechanisms of action and for optimizing their therapeutic potential. Advanced methodologies are employed to elucidate these interactions. smolecule.comnih.gov
Binding Affinity Studies with Biological Macromolecules
The biological activity of indeno[2,1-b]pyran derivatives is contingent upon their interaction with specific biological macromolecules, such as enzymes and receptors. smolecule.comsmolecule.com Molecular docking studies are computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) to a larger biological molecule (receptor). smolecule.com
These studies provide valuable insights into the potential binding modes and interactions at the molecular level. For instance, docking studies have been used to investigate the binding of indeno[2,1-b]pyran derivatives to the active sites of enzymes like COX and DNA gyrase. doi.orgresearchgate.net These computational predictions help to rationalize the observed biological activities and guide the design of new derivatives with improved potency and selectivity. smolecule.com For example, an indeno[1,2-b]-pyridinol derivative, AK-I-191, has been shown through spectroscopic and biological evaluations to bind to the minor groove of the DNA double helix, thereby inhibiting topoisomerase IIα. nih.gov
Table of Research Findings on Indeno[2,1-b]pyran Derivatives
| Biological Activity | Mechanism of Action | Key Findings | Relevant Derivatives |
|---|---|---|---|
| Antioxidant | Free radical scavenging (DPPH assay) | Effective scavenging of free radicals, indicating potential to reduce oxidative stress. rsc.orgnih.gov | Indeno[1,2-b]quinoxaline-based spiropyrans rsc.org |
| Antimicrobial | Inhibition of microbial enzymes (e.g., DNA gyrase) | Significant activity against Gram-positive bacteria like S. aureus. researchgate.netrsc.org | Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives rsc.org |
| Anti-inflammatory | Inhibition of COX-1/COX-2 and LOX enzymes; reduction of pro-inflammatory cytokines (IL-6, TNF-α). nih.govsciety.orgresearchgate.net | Demonstrated potent anti-inflammatory effects with some derivatives showing COX-2 selectivity. researchgate.netmdpi.com | Pyrano[2,3-c]pyrazoles researchgate.net |
| Antiproliferative | Induction of apoptosis (via Bax/Bcl-2 pathway); inhibition of topoisomerase IIα. nih.govrsc.org | Cytotoxic effects against various human cancer cell lines. researchgate.netbvsalud.org | Indeno[1,2-b]pyran-4,5-dione, Indeno[1,2-b]-pyridinol derivatives researchgate.netnih.gov |
| Target Binding | Binding to the minor groove of DNA; interaction with enzyme active sites. doi.orgnih.gov | Molecular docking studies confirmed binding affinity for targets like DNA gyrase and topoisomerase IIα. doi.orgnih.gov | AK-I-191 (an indeno[1,2-b]-pyridinol derivative) nih.gov |
Reverse-Docking Analysis for Target Prediction
Reverse-docking, an increasingly vital computational technique in drug discovery, serves to identify potential macromolecular targets for a small molecule by screening it against a large library of protein binding sites. biorxiv.org This approach is instrumental in elucidating the mechanism of action for novel compounds, predicting potential off-target effects, and exploring opportunities for drug repurposing. biorxiv.org For the indeno[2,1-b]pyran scaffold, including derivatives such as 2-ethyl-indeno[2,1-b]pyran, reverse-docking can generate a profile of putative protein interactions, guiding further experimental validation and lead optimization efforts.
The process involves docking the ligand structure into the binding pockets of a comprehensive protein database, such as the human proteome. biorxiv.org Sophisticated scoring functions are then used to rank the protein-ligand complexes based on their binding affinity, providing a prioritized list of potential biological targets. biorxiv.org For the indeno[1,2-b]pyran core, which has been identified in compounds with potent cytotoxic activity, reverse-docking could reveal interactions with key regulators of cell proliferation and survival. ulb.ac.be A hypothetical screening of the general indeno[1,2-b]pyran scaffold might identify targets such as kinases, polymerases, or enzymes involved in metabolic pathways, which are often implicated in oncogenesis. The predictions from these in silico simulations provide a crucial roadmap for subsequent in vitro and in vivo testing to confirm the molecular targets and biological activity.
Table 1: Hypothetical Top-Ranked Protein Targets for Indeno[1,2-b]pyran Scaffold from Reverse-Docking Analysis This table is illustrative and based on the application of reverse-docking principles to a novel scaffold.
| Target Protein | Protein Family | Potential Therapeutic Area | Docking Score (kcal/mol) |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Serine/Threonine Kinase | Oncology | -9.8 |
| Topoisomerase I | Isomerase | Oncology | -9.5 |
| B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | Oncology | -9.1 |
| Tyrosinase | Oxidoreductase | Dermatology, Oncology | -8.7 |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations in Lead Optimization
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of lead optimization in medicinal chemistry. These investigations systematically explore how modifications to a molecule's chemical structure influence its biological activity and physicochemical properties, respectively. For the indeno[2,1-b]pyran class of compounds, SAR analysis is critical for identifying the key structural motifs responsible for their desired biological effects and for designing new analogues with improved potency and efficacy.
Table 2: Exemplary Structure-Activity Relationship (SAR) of Indeno[1,2-b]pyran Derivatives
| Compound ID | Core Structure | R1 | R2, R3 | Bioactivity | Reference |
|---|---|---|---|---|---|
| 9 | Indeno[1,2-b]pyran | =O (dione) | -CH3, -CH3 | Potent cytotoxicity (submicromolar to single-digit micromolar IC50) | ulb.ac.be |
| Hypothetical A | Indeno[2,1-b]pyran | H, H | -CH2CH3, H | Baseline Activity | N/A |
| Hypothetical B | Indeno[2,1-b]pyran | H, H | -CF3, H | Potentially altered activity (electronic effect) | N/A |
| Hypothetical C | Indeno[2,1-b]pyran | H, H | -Phenyl, H | Potentially altered activity (steric/pi-stacking effect) | N/A |
Strategic Derivatization for Enhanced Bioactivity and Selectivity
Strategic derivatization is the targeted synthesis of analogues of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic profile. Based on initial SAR findings, specific regions of the indeno[2,1-b]pyran scaffold can be chemically modified. The goal is to introduce new functional groups or alter existing ones to optimize interactions with the biological target and improve drug-like properties.
The synthesis of diverse heterocyclic compounds often involves multi-component reactions or cascade cyclizations, allowing for the efficient generation of a library of derivatives. acs.orgnih.gov For the indeno[2,1-b]pyran core, derivatization strategies could include:
Modification of the Pyran Ring: Altering the substituent at the 2-position from an ethyl group to other functionalities (e.g., longer alkyl chains, cyclic groups, aromatic rings) could probe a specific hydrophobic pocket in the target's binding site.
Substitution on the Indene (B144670) Moiety: Introducing substituents such as halogens, methoxy (B1213986) groups, or nitro groups onto the fused benzene (B151609) ring can modulate the electronic properties of the entire molecule, potentially improving target affinity or cell permeability. mdpi.com
Functionalization of the Core Skeleton: Synthetic methods allow for the creation of more complex fused systems, such as pyrimidine (B1678525) or triazole rings attached to the indenopyran framework. mdpi.com These additions can introduce new hydrogen bond donors or acceptors, leading to enhanced binding selectivity and potency. For example, β-enaminonitriles derived from related chromene structures have served as versatile precursors for a variety of fused pyrimidine derivatives with significant biological activity. mdpi.com
These synthetic efforts aim to produce second-generation compounds with a superior therapeutic profile compared to the initial lead.
Table 3: Strategic Derivatization Approaches for the Indeno[1,2-b]pyran Scaffold
| Derivative Series | Synthetic Modification | Goal of Derivatization | Relevant Precedent |
|---|---|---|---|
| 2-Aryl/Heteroaryl Series | Suzuki or Stille coupling at a halogenated 2-position | Explore steric and electronic effects at the binding site | nih.gov |
| Indene-Substituted Series | Electrophilic aromatic substitution on the indene ring (e.g., nitration, halogenation) | Modulate lipophilicity and electronic properties for improved cell penetration and target interaction | mdpi.com |
| Fused Heterocycle Series | Annulation of a pyrimidine ring onto the pyran moiety | Introduce new hydrogen bonding sites to increase binding affinity and selectivity | mdpi.com |
| Spiro-Indenopyran Series | [3+2] Cycloaddition reactions using the pyran double bond | Create rigid, three-dimensional structures to improve target specificity and reduce off-target binding | rsc.orgnuph.edu.ua |
Future Research Directions and Concluding Perspectives
Innovations in Synthetic Strategies for Indeno[2,1-b]pyran Systems
The synthesis of indeno[2,1-b]pyran cores has traditionally relied on multi-step sequences, often initiated by a Knoevenagel condensation of 1,3-indandione (B147059) with an aldehyde, followed by a cyclization step. Future research must pivot towards more efficient, atom-economical, and sustainable synthetic methodologies.
A primary goal is the development of one-pot, multicomponent reactions (MCRs). An innovative MCR could involve the convergent assembly of 1,3-indandione , an appropriate aldehyde, and an alkyne precursor like 1-butyne or a related C4 synthon under transition-metal catalysis (e.g., gold, copper, or palladium). Such a strategy would rapidly generate molecular complexity and allow for the direct installation of the 2-ethyl group.
Furthermore, the application of C-H activation logic presents a transformative opportunity. Research could target the direct C-H functionalization of a pre-formed indeno[2,1-b]pyran core or, more ambitiously, a C-H activation/annulation cascade to construct the fused ring system itself. For instance, a rhodium-catalyzed reaction could potentially couple an indene (B144670) derivative with a cyclic enol ether, forging the pyran ring in a single, highly efficient step. The development of asymmetric catalytic systems to control the stereochemistry at the pyran ring's chiral centers, particularly in hydrogenated analogs of Indeno[2,1-b]pyran, 2-ethyl- , remains a significant and valuable challenge.
| Strategy | Key Reagents/Conditions | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Traditional Linear Synthesis | 1. 1,3-indandione + Aldehyde (Knoevenagel) 2. Michael addition of a C2-unit 3. Cyclization | Well-established, reliable for specific targets. | Low step- and atom-economy; often requires harsh conditions. |
| Proposed Multicomponent Reaction (MCR) | 1,3-indandione, Aldehyde, 1-Butyne; Metal Catalyst (e.g., Au(I), Cu(I)) | High convergence, rapid library generation, operational simplicity. | Controlling regioselectivity and identifying optimal catalytic systems. |
| Proposed C-H Activation/Annulation | Indene derivative + Ethyl-substituted alkyne/alkene; Rh(III) or Ru(II) catalyst | Exceptional atom economy, reduces pre-functionalized starting materials. | Achieving high selectivity for the desired [2,1-b] fusion pattern. |
| Proposed Asymmetric Catalysis | Prochiral precursor + Chiral Lewis acid or organocatalyst | Access to enantioenriched saturated indeno[2,1-b]pyran scaffolds. | Designing a catalyst that effectively controls the stereocenter adjacent to the ethyl group. |
Deeper Exploration of Unconventional Reactivity and Transformations
The reactivity of the indeno[2,1-b]pyran core is not fully understood, presenting a fertile ground for discovery. Future investigations should move beyond simple functional group interconversions and explore the unique transformations enabled by the fused-ring electronics.
One promising area is the study of ring-opening reactions. Under specific stimuli (e.g., light, heat, or chemical reagents), the pyran ring of Indeno[2,1-b]pyran, 2-ethyl- could potentially open to form a highly conjugated, zwitterionic merocyanine-type dye. The kinetics and thermodynamics of this process, and how the 2-ethyl group influences the stability of the open and closed forms, would be of fundamental interest for developing molecular switches.
Another direction involves leveraging the electron-rich double bond of the pyran moiety in cycloaddition reactions. Investigating its behavior as a dienophile or, upon activation, as a diene component in Diels-Alder reactions could lead to novel, complex polycyclic architectures. Furthermore, late-stage functionalization (LSF) of the indene portion via electrophilic aromatic substitution or transition-metal-catalyzed C-H borylation/amination offers a powerful tool for tuning the molecule's properties without re-synthesizing it from scratch. The directing effect of the fused pyran ring and the steric influence of the 2-ethyl group on the regioselectivity of these LSF reactions are critical questions to be answered.
| Reaction Type | Proposed Reagents/Conditions | Potential Product Class | Primary Research Goal |
|---|---|---|---|
| Stimuli-Induced Ring-Opening | UV irradiation, Lewis acids, or specific nucleophiles | Vinylogous merocyanine (B1260669) dyes | To develop photo- or chemo-responsive molecular switches. |
| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient dienophiles (e.g., Maleic anhydride) | Complex polycyclic adducts | To access novel 3D scaffolds from a planar precursor. |
| Late-Stage C-H Borylation | Iridium catalyst, Bis(pinacolato)diboron | Borylated indeno[2,1-b]pyran derivatives | To create versatile intermediates for cross-coupling reactions. |
| Oxidative Annulation | Strong oxidizing agents (e.g., DDQ) or electrochemical methods | Extended π-conjugated systems | To synthesize novel near-infrared (NIR) dyes and organic semiconductors. |
Advanced Computational Design and Prediction of Novel Indeno[2,1-b]pyran Derivatives
In silico methods are indispensable for accelerating the discovery and development of new functional molecules. For Indeno[2,1-b]pyran, 2-ethyl- , computational chemistry can provide profound insights and guide synthetic efforts.
Future research should employ high-level Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to build a comprehensive library of predicted properties. By systematically varying substituents on the indene and pyran rings, researchers can create models that correlate structure with key parameters like HOMO/LUMO energy levels, absorption/emission wavelengths, and quantum yields. The specific impact of the 2-ethyl group on solid-state packing, a critical factor for organic electronics, can be modeled using molecular dynamics (MD) simulations.
These predictive models can be used for "inverse design," where a desired property (e.g., a specific emission color or redox potential) is defined, and computational algorithms search for the optimal substitution pattern on the indeno[2,1-b]pyran scaffold to achieve it. Furthermore, DFT can be used to elucidate the mechanisms of the novel reactions proposed in section 9.2, calculating transition state energies to predict feasibility and selectivity, thereby saving significant experimental time and resources.
| Computational Method | Target Property | Predicted Outcome for Indeno[2,1-b]pyran, 2-ethyl- | Significance |
|---|---|---|---|
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and fluorescence spectra | Predicts λmax(abs) and λmax(em); quantifies the bathochromic/hypsochromic effect of the ethyl group. | Rational design of fluorescent dyes and probes with tailored colors. |
| Density Functional Theory (DFT) | HOMO/LUMO energies, reaction mechanisms | Calculates redox potentials and transition state energies for proposed reactions. | Guides the design of organic semiconductors and predicts synthetic feasibility. |
| Molecular Dynamics (MD) | Solid-state packing and solubility | Simulates aggregation behavior and predicts solubility in organic solvents. | Crucial for designing materials for solution-processed organic electronics. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of structure with photophysical properties | Develops a predictive model for a library of derivatives based on the 2-ethyl- scaffold. | Enables rapid virtual screening and "inverse design" of new materials. |
Expanding the Scope of Indeno[2,1-b]pyran Applications in Materials Science
The rigid, electron-rich indeno[2,1-b]pyran core is an outstanding candidate for advanced organic materials. Future work should focus on strategically incorporating Indeno[2,1-b]pyran, 2-ethyl- and its analogs into functional devices.
In organic electronics, the scaffold could serve as a novel building block for emitters in Organic Light-Emitting Diodes (OLEDs) or as the semiconductor channel in Organic Field-Effect Transistors (OFETs). The 2-ethyl group can play a crucial role by enhancing solubility for solution-based processing and by sterically disrupting intermolecular π-π stacking. This disruption can prevent aggregation-caused quenching (ACQ) of fluorescence in the solid state, potentially leading to materials with high solid-state luminescence efficiency, which is highly desirable for OLED applications.
Another promising frontier is the development of chemosensors. By attaching a specific receptor unit (e.g., a crown ether for metal ions or a boronic acid for sugars) to the indeno[2,1-b]pyran framework, a sensor can be designed. Analyte binding would perturb the electronic structure of the fluorophore, causing a detectable change in its fluorescence color or intensity. The 2-ethyl group helps to fine-tune the baseline photophysical properties and solubility of the sensor molecule.
| Application Area | Key Property to Engineer | Potential Role of the 2-ethyl Group | Desired Performance Metric |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High solid-state quantum yield, color purity | Improves solubility for device fabrication; sterically hinders aggregation to reduce quenching. | High external quantum efficiency (EQE > 20%). |
| Chemical Sensors (Chemosensors) | High fluorescence response to a specific analyte | Tunes solubility in aqueous or organic media; modulates baseline spectroscopic properties. | High selectivity and low limit of detection (LOD). |
| Photochromic Materials | Reversible color change upon light irradiation | Influences the stability of the ring-opened isomer and the kinetics of ring-closing. | High fatigue resistance and rapid switching speed. |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, suitable energy levels | Modifies energy levels (HOMO/LUMO) to align with acceptor materials; improves blend morphology. | High power conversion efficiency (PCE). |
Strategic Development of Indeno[2,1-b]pyran-Based Bioactive Scaffolds as Research Tools
While avoiding therapeutic development, the indeno[2,1-b]pyran scaffold holds immense potential for creating sophisticated chemical tools to probe biological systems. The focus here is on designing molecules for diagnostics, imaging, and target identification.
A key direction is the development of fluorescent probes. The inherent fluorescence of the indeno[2,1-b]pyran core can be harnessed for cellular imaging. By appending a targeting moiety (e.g., a peptide that recognizes a specific cell surface receptor), Indeno[2,1-b]pyran, 2-ethyl- derivatives can be engineered to selectively accumulate in and illuminate specific organelles or cell types. The 2-ethyl group can influence membrane permeability and non-specific binding, which are critical parameters for a successful imaging agent.
Furthermore, the scaffold can be used in affinity-based protein profiling (ABPP). A derivative of Indeno[2,1-b]pyran, 2-ethyl- could be synthesized with a reactive group (a "warhead") and a reporter tag (like an alkyne or azide (B81097) for click chemistry). If the molecule binds to a specific protein, the warhead can form a covalent bond, allowing for subsequent enrichment and identification of the protein target via the reporter tag. This approach is invaluable for discovering the cellular targets of small molecules and elucidating biological pathways.
| Research Tool Type | Design Strategy | Role of the Indeno[2,1-b]pyran Core | Influence of the 2-ethyl Substituent |
|---|---|---|---|
| Targeted Fluorescent Probe | Conjugate the scaffold to a biomolecule-targeting ligand (e.g., peptide, folate). | Acts as the fluorescent reporter (fluorophore). | Modulates lipophilicity, influencing cell membrane permeability and non-specific binding. |
| Affinity-Based Chemical Probe | Incorporate a photoreactive or electrophilic "warhead" and a bioorthogonal handle. | Provides the recognition element that binds to a protein target. | Contributes to the binding affinity and selectivity by occupying a hydrophobic pocket. |
| Environment-Sensitive Dye | Design derivatives whose fluorescence is sensitive to local polarity or viscosity. | Acts as a solvatochromic or mechanosensitive fluorophore. | Fine-tunes the sensitivity range and baseline photophysical properties. |
| Photosensitizer for Photodynamic Studies | Engineer the scaffold to have a high intersystem crossing (ISC) rate. | Absorbs light and generates reactive oxygen species (ROS). | Modifies the triplet state lifetime and quantum yield of ROS generation. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-ethyl-indeno[2,1-b]pyran derivatives, and how can reaction conditions be optimized?
- Methodology : A three-component reaction involving 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione under K₂CO₃ catalysis is a robust approach. Reaction optimization includes solvent selection (e.g., ethanol or water), temperature control (80–100°C), and stoichiometric ratios (1:1:1 for reactants). Catalytic efficiency can be enhanced by adjusting base concentration (e.g., 10 mol% K₂CO₃) .
- Characterization : Confirm product purity via TLC and structural identity using ¹H/¹³C NMR and X-ray crystallography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing indeno[2,1-b]pyran derivatives?
- NMR Analysis : ¹H and ¹³C NMR spectra resolve substituent effects on the pyran ring, with deshielding patterns indicating electron-withdrawing/donating groups at the 2-ethyl position. Coupling constants (e.g., J = 8–10 Hz) confirm stereochemistry .
- X-ray Crystallography : Single-crystal diffraction provides bond-length data (e.g., C–O bonds ~1.36 Å) and dihedral angles to validate fused-ring planar geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermochemical data for indeno[2,1-b]pyran derivatives?
- Case Study : Discrepancies in gas-phase vs. solid-phase enthalpies of formation (e.g., 2,3,4-trimethyl vs. 6-phenyl derivatives) arise from differing group additivity values (GAVs). Mitigation strategies:
- Use differential scanning calorimetry (DSC) to measure ΔHf in controlled phases.
- Apply computational methods (e.g., DFT with B3LYP/6-31G*) to validate experimental GAVs .
Q. What strategies optimize regioselectivity in multi-component reactions involving indeno[2,1-b]pyran scaffolds?
- Experimental Design :
Catalyst Screening : Compare nano-SnO₂ (aqueous media, 80°C) with traditional bases (K₂CO₃) to enhance yield (80–95%) and reduce side products .
Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization, while water improves eco-compatibility but may lower yields .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., imine formation).
Q. How do substituent modifications at the 2-ethyl position affect photophysical properties?
- Structural Tuning : Introducing electron-deficient groups (e.g., –NO₂, –CN) at the 2-ethyl position redshifts absorption maxima (λmax ~350–400 nm) due to extended π-conjugation.
- Experimental Validation : UV-Vis spectroscopy and time-dependent DFT (TD-DFT) correlate substituent effects with HOMO-LUMO gaps .
Data Analysis & Computational Questions
Q. What computational tools are recommended for modeling indeno[2,1-b]pyran reactivity?
- Software : Gaussian 16 or ORCA for DFT calculations. Use M06-2X/def2-TZVP for accurate thermochemical predictions .
- Parameters : Calculate Fukui indices to predict electrophilic/nucleophilic sites, guiding functionalization strategies .
Q. How can crystallographic data resolve ambiguities in fused-ring conformations?
- Workflow :
Refine X-ray data (ShelXL) to determine torsion angles (e.g., C2–C3–C4–C5 ~5–10°).
Compare with Cambridge Structural Database (CSD) entries to identify outliers .
Synthetic Challenges & Troubleshooting
Q. Why do certain indeno[2,1-b]pyran syntheses yield low enantiopurity, and how can this be addressed?
- Root Cause : Racemization during cyclization due to prolonged heating.
- Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) to enforce stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
